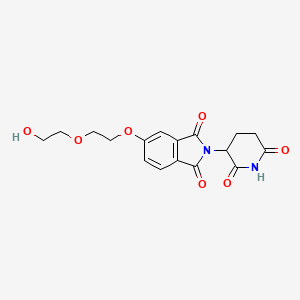

Thalidomide-5'-O-PEG2-OH

Description

Conceptual Framework of Chemical Biology Approaches to TPD

The conceptual framework of TPD is centered on hijacking the UPS. The UPS is a crucial cellular pathway responsible for the degradation of unwanted or damaged proteins. A key component of this system is a family of over 600 E3 ubiquitin ligases, which are responsible for recognizing specific substrate proteins and marking them for degradation by the proteasome through a process called ubiquitination. frontiersin.orgnih.gov Chemical biology approaches to TPD leverage this natural process by using small molecules to artificially induce the proximity between an E3 ligase and a protein of interest (POI) that is not a natural substrate of that ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI. The discovery that small molecules like thalidomide (B1683933) could act as "molecular glues" to bring together an E3 ligase (Cereblon) and its neosubstrates was a pivotal moment in the development of this field. cellgs.comacs.org

Foundational Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a highly versatile and modular approach to TPD. frontiersin.org They are designed to act as a bridge between a target protein and an E3 ubiquitin ligase, thereby triggering the degradation of the target.

Bifunctional Molecular Architecture

The architecture of a PROTAC molecule is central to its function and consists of three distinct components:

A ligand for an E3 ubiquitin ligase: This part of the molecule binds to a specific E3 ligase. While several E3 ligases have been explored, the most commonly used are Cereblon (CRBN) and von Hippel-Lindau (VHL). frontiersin.orgnih.gov Ligands for CRBN are often derived from thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931).

A ligand for the Protein of Interest (POI): This "warhead" is designed to bind specifically to the target protein that is intended for degradation.

A chemical linker: This component connects the E3 ligase ligand and the POI ligand. The nature, length, and attachment points of the linker are critical for the stability and efficacy of the PROTAC, as they influence the formation of a productive ternary complex between the E3 ligase and the POI. broadpharm.com

Thalidomide-5'-O-PEG2-OH is a key building block used in the synthesis of PROTACs. tenovapharma.com It consists of the thalidomide core, which serves as the CRBN E3 ligase ligand, attached to a short polyethylene (B3416737) glycol (PEG) linker, which terminates in a hydroxyl (-OH) group. This hydroxyl group provides a convenient chemical handle for conjugation to a ligand for a specific POI, facilitating the modular synthesis of novel PROTACs. tenovapharma.commedchemexpress.com

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C17H18N2O7 | 362.34 | 2328212-84-4 tenovapharma.com |

| Thalidomide | C13H10N2O4 | 258.23 | 50-35-1 |

| Thalidomide-5-(PEG2-azide) | C20H22N6O7 | 458.4 | Not Available broadpharm.com |

| Thalidomide-5'-O-PEG2-propargyl | C20H20N2O7 | 400.39 | Not Available tenovapharma.com |

Catalytic Mechanism of Action

Unlike traditional inhibitors that bind to their targets in a 1:1 stoichiometric ratio, PROTACs act catalytically. cellgs.com A single PROTAC molecule can induce the degradation of multiple molecules of the target protein. The process unfolds in a cyclical manner:

The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary POI-PROTAC-E3 ligase complex. frontiersin.org

The formation of this complex brings the POI into close proximity with the E3 ligase.

The E3 ligase then transfers ubiquitin molecules to the surface of the POI.

The poly-ubiquitinated POI is recognized and degraded by the proteasome.

The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation. cellgs.com

This catalytic activity allows PROTACs to be effective at very low concentrations.

Advantages and Challenges in Modality Development

The PROTAC modality offers several advantages over traditional small molecule inhibitors:

Targeting the "Undruggable" Proteome: PROTACs can target proteins that lack a well-defined active site, as they only require a binding site for the "warhead" ligand. This significantly expands the range of proteins that can be targeted for therapeutic intervention. cellgs.com

Improved Selectivity: The requirement for the formation of a stable ternary complex can lead to higher selectivity compared to the individual ligands alone.

Overcoming Drug Resistance: PROTACs can be effective against target proteins that have developed resistance to traditional inhibitors through mutations in the active site. frontiersin.org

Despite these advantages, the development of PROTACs also faces several challenges:

Limited Repertoire of E3 Ligases: The vast majority of PROTACs developed to date utilize either CRBN or VHL as the E3 ligase. nih.gov Expanding the toolkit of E3 ligase ligands is a key area of research to enable cell-type-specific protein degradation and overcome potential resistance mechanisms. nih.gov

Complexity of Ternary Complex Formation: The efficiency of a PROTAC is highly dependent on the cooperative formation of the ternary complex. Optimizing the linker and the binding affinities of the two ligands is a complex multiparameter optimization problem.

Physicochemical Properties: PROTACs are generally larger molecules than traditional drugs, which can present challenges in terms of cell permeability and other pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O7 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N2O7/c20-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)19(16(11)23)13-3-4-14(21)18-15(13)22/h1-2,9,13,20H,3-8H2,(H,18,21,22) |

InChI Key |

ZUVUADVWNYDQCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCO |

Origin of Product |

United States |

Molecular Basis of Thalidomide S E3 Ligase Recruitment Activity

Historical Discoveries and Paradigms of Thalidomide's Biological Actions

Thalidomide (B1683933) was first synthesized in 1954 and introduced in the late 1950s as a non-barbiturate sedative. nih.govnih.gov It was considered safe and was also found to be an effective anti-emetic, leading to its widespread use for treating morning sickness in pregnant women. nih.govnews-medical.net However, by the early 1960s, a devastating link was established between maternal thalidomide use during the first trimester and a surge in severe congenital malformations, most notably phocomelia (limb deformities). news-medical.netresearchgate.netoup.com This led to its withdrawal from the market in 1961, marking one of the most significant medical disasters in history. nih.gov

Despite its tragic history, research into thalidomide's mechanisms continued. In 1965, it was serendipitously discovered to be effective in treating erythema nodosum leprosum (ENL), an inflammatory complication of leprosy. nih.govnih.gov This finding spurred a renewed interest in its therapeutic potential. Subsequent research in the 1990s revealed that thalidomide possesses anti-inflammatory and anti-angiogenic properties, the latter by inhibiting the formation of new blood vessels. news-medical.netnih.govwikipedia.org These discoveries paved the way for its repurposing as a treatment for various conditions, including multiple myeloma, a type of bone marrow cancer, for which it received FDA approval in 2006. news-medical.net The complex and varied biological effects of thalidomide remained a puzzle for decades, leading to numerous proposed mechanisms of action until the discovery of its primary molecular target.

Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Receptor

A major breakthrough in understanding thalidomide's pleiotropic effects came in 2010 with the identification of Cereblon (CRBN) as its direct molecular target. nih.govrsc.orgmdpi.com CRBN functions as a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). nih.govguidetopharmacology.org This complex, which also includes Cullin 4 (Cul4), Damaged DNA-Binding Protein 1 (DDB1), and Regulator of Cullins-1 (Roc1), is a key part of the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell. nih.govnih.gov The discovery that thalidomide binds directly to CRBN established that its therapeutic and teratogenic effects are mediated by modulating the activity of this E3 ligase complex. nih.govnih.gov

The interaction between thalidomide and CRBN is highly specific and stereoselective. researchgate.net The thalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. The glutarimide ring is crucial for binding to CRBN, fitting into a hydrophobic pocket on the surface of the CRBN's C-terminal domain. guidetopharmacology.orgresearchgate.net This binding is enantioselective, with the (S)-enantiomer of thalidomide having a significantly higher affinity for CRBN than the (R)-enantiomer. researchgate.net

Structural studies have revealed the precise molecular interactions at the binding interface. Key residues within the CRBN binding pocket form hydrogen bonds and van der Waals interactions with the glutarimide moiety of thalidomide. The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, which is essential for the interaction. researchgate.net Modifications to the glutarimide ring, such as the removal of one of the carbonyl groups, result in a loss of binding, highlighting the importance of this structural feature. researchgate.net

The binding of thalidomide to the CRBN substrate receptor does not inhibit the E3 ligase complex but rather induces a conformational change that alters its substrate specificity. rsc.orgguidetopharmacology.org This molecular "glue" effect modifies the surface of CRBN, creating a new interface that can recognize and bind proteins that are not normally substrates of the CRL4-CRBN complex. nih.gov This allosteric modification is the fundamental mechanism by which thalidomide recruits new proteins, known as neo-substrates, to the E3 ligase for subsequent ubiquitination and proteasomal degradation. guidetopharmacology.org

Neo-Substrate Recruitment and Selective Ubiquitination by Thalidomide-CRBN Complex

The modulation of the CRL4-CRBN complex by thalidomide leads to the ubiquitination and degradation of a specific set of proteins, referred to as neo-substrates. This targeted protein degradation underlies both the therapeutic effects and the teratogenicity of the drug. rsc.org

Among the most well-characterized neo-substrates of the thalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). guidetopharmacology.orgnih.gov In the context of multiple myeloma, the degradation of IKZF1 and IKZF3 is a key mechanism of thalidomide's anti-cancer activity. guidetopharmacology.org These transcription factors are essential for the survival of myeloma cells, and their degradation leads to the downregulation of critical oncogenes and apoptosis of the cancer cells. The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex is dependent on the presence of thalidomide or its analogs. nih.gov

| Neo-substrate | Biological Role | Implication of Degradation |

| IKZF1 (Ikaros) | Lymphoid transcription factor, crucial for B-cell development and survival. | Anti-myeloma effects, immunomodulation. |

| IKZF3 (Aiolos) | Lymphoid transcription factor, works in concert with Ikaros. | Anti-myeloma effects, immunomodulation. |

This table summarizes the key neo-substrates of the thalidomide-CRBN complex and the consequences of their degradation.

The substrate specificity of the CRBN-E3 ligase complex can be differentially modulated not only by thalidomide analogs but also by its metabolites. Human P450 cytochromes convert thalidomide into hydroxylated metabolites, including 5-hydroxythalidomide (B1239145). nih.gov These metabolites can exhibit different neo-substrate recruitment profiles compared to the parent compound.

A critical discovery related to thalidomide's teratogenicity was the identification of the transcription factor Sal-like protein 4 (SALL4) as a neo-substrate. dana-farber.org The degradation of SALL4 has been shown to interfere with limb development and other aspects of fetal growth. dana-farber.org The birth defects observed in individuals with a mutated SALL4 gene are strikingly similar to the malformations caused by thalidomide exposure in the womb. dana-farber.org This finding provided a direct molecular link between the CRBN-mediated degradation of a specific protein and the devastating teratogenic effects of thalidomide. dana-farber.org Furthermore, studies have shown that thalidomide and its derivatives can have varying potencies in inducing the degradation of different neo-substrates. For example, lenalidomide (B1683929) is more potent at degrading IKZF1/3, while thalidomide's teratogenic effects are strongly linked to SALL4 degradation. nih.govdana-farber.org

| Compound | Key Neo-substrate(s) | Primary Associated Effect |

| Thalidomide | IKZF1, IKZF3, SALL4 | Anti-myeloma, Teratogenicity |

| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma |

| Pomalidomide (B1683931) | IKZF1, IKZF3 | Anti-myeloma |

| 5-hydroxythalidomide | PLZF | Teratogenicity |

This table illustrates the differential substrate selectivity of thalidomide and some of its derivatives/metabolites, linking them to specific biological outcomes.

Elucidation of Ubiquitination Signals and Proteasomal Targeting

The therapeutic and teratogenic effects of thalidomide and its derivatives, known as Immunomodulatory Drugs (IMiDs), are rooted in their ability to modulate the Cullin-RING E3 ubiquitin ligase complex. nih.govpromegaconnections.com This modulation redirects the cellular protein degradation machinery towards novel protein targets, a process that hinges on specific ubiquitination signals and subsequent targeting to the proteasome. promegaconnections.comnih.gov The elucidation of this mechanism has been a significant breakthrough, transforming our understanding of thalidomide's bioactivity and paving the way for the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras). nih.govjst.go.jp

At the core of thalidomide's mechanism is its binding to cereblon (CRBN), which functions as a substrate receptor within the Cullin 4-RING E3 ligase complex (CRL4^CRBN^). nih.govnih.gov Intracellular proteins are normally targeted for degradation via the ubiquitin-proteasome system (UPS), where an E3 ligase catalyzes the transfer of ubiquitin to a substrate protein. The attachment of multiple ubiquitin molecules, particularly through lysine-48 (K48) linkages, creates a polyubiquitin chain that acts as a signal for the 26S proteasome to recognize and degrade the tagged protein. nih.govportlandpress.com

Thalidomide and its analogs act as a "molecular glue," inducing a novel protein-protein interaction between CRBN and a set of proteins that are not its natural substrates. promegaconnections.comnih.gov These recruited proteins are termed "neosubstrates." The binding of the drug to CRBN alters the conformation of the substrate-binding pocket, creating a new surface that can recognize specific motifs, often a glycine-containing loop (G-loop), on the neosubstrate. nih.govannualreviews.org This ternary complex formation (CRBN-drug-neosubstrate) is the critical initiating step. nih.gov

Once the neosubstrate is brought into proximity with the E3 ligase machinery, the complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. nih.govembopress.org This results in the formation of a K48-linked polyubiquitin chain on the target protein, marking it for destruction. nih.govnih.gov The polyubiquitinated neosubstrate is then recognized by the proteasome, a large protein complex that unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. promegaconnections.comportlandpress.com

Research has identified several key neosubstrates whose degradation is linked to the specific clinical effects of thalidomide and its derivatives. The degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of lenalidomide, a thalidomide analog. nih.govwikipedia.org Similarly, the degradation of casein kinase 1α (CK1α) is crucial for the efficacy of lenalidomide in treating myelodysplastic syndrome with a 5q deletion. researchgate.netvictoria.ac.nz The teratogenic effects of thalidomide have been linked to the degradation of other neosubstrates, including SALL4 and PLZF. embopress.orgjst.go.jp

Interestingly, the interaction of IMiDs with CRBN can also have a dual effect. While recruiting neosubstrates for degradation, it can simultaneously block the binding of endogenous, or natural, substrates of the CRL4^CRBN^ complex. nih.govnih.gov For example, the homeobox transcription factor MEIS2 has been identified as an endogenous substrate whose interaction with CRBN is inhibited by thalidomide. nih.govnih.gov

Table 1: Key Neosubstrates of the Thalidomide-Modulated CRL4^CRBN^ Complex

| Neosubstrate | Modulator Drug(s) | Associated Biological Effect | Citation(s) |

|---|---|---|---|

| Ikaros (IKZF1) | Lenalidomide, Pomalidomide | Anti-myeloma activity | nih.govwikipedia.orgresearchgate.net |

| Aiolos (IKZF3) | Lenalidomide, Pomalidomide | Anti-myeloma activity | nih.govwikipedia.orgresearchgate.net |

| Casein Kinase 1α (CK1α) | Lenalidomide | Treatment of del(5q) MDS | researchgate.netvictoria.ac.nzjst.go.jp |

| SALL4 | Thalidomide, Pomalidomide | Teratogenicity | embopress.orgjst.go.jp |

| PLZF (ZBTB16) | Thalidomide, 5-hydroxythalidomide | Teratogenicity | embopress.org |

| GSPT1 | CC-885 (CELMoD) | Anti-AML effects | nih.gov |

Table 2: Research Findings on Thalidomide's Ubiquitination Mechanism

| Finding | Description | Significance | Citation(s) |

|---|---|---|---|

| Neosubstrate Recruitment | Thalidomide and its analogs act as molecular glues, inducing the binding of proteins not normally recognized by CRBN. | Explains how the drug redirects the E3 ligase to new targets. | nih.govpromegaconnections.comnih.gov |

| K48-Linked Polyubiquitination | The recruited neosubstrates are tagged with K48-linked polyubiquitin chains. | This specific ubiquitin linkage is the canonical signal for proteasomal degradation. | nih.govnih.gov |

| CRBN Stabilization | Thalidomide inhibits the auto-ubiquitination and degradation of CRBN itself. | Leads to accumulation of CRBN, enhancing the ligase's activity towards neosubstrates. | nih.govnih.gov |

| Dual Activity | IMiDs can simultaneously recruit neosubstrates while blocking the binding of endogenous substrates like MEIS2. | Demonstrates a complex modulation of the E3 ligase, acting as both an agonist and antagonist. | nih.govnih.gov |

Thalidomide 5 O Peg2 Oh: Design Principles As a Protac Building Block

Rationale for Strategic Linker Integration in E3 Ligase Ligands

PROTACs are heterobifunctional molecules composed of two key ligands connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. axispharm.comnih.gov This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome, the cell's protein disposal system. axispharm.com

The development of building blocks like Thalidomide-5'-O-PEG2-OH, where the E3 ligase ligand is pre-functionalized with a linker, represents a significant advance in the field. tenovapharma.comrsc.org This modular approach accelerates the discovery and optimization of new PROTACs by allowing researchers to readily conjugate the E3 ligase-linker moiety to various target-binding ligands. rsc.org The terminal hydroxyl (-OH) group on the PEG2 linker provides a convenient chemical handle for this conjugation. tenovapharma.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2328212-84-4 tenovapharma.com |

| Molecular Formula | C17H18N2O7 tenovapharma.com |

| Molecular Weight | 362.338 g/mol tenovapharma.com |

| Function | Degrader building block containing a Cereblon (CRBN) E3 ligase ligand and a PEG linker with a terminal hydroxyl group for further chemistry. tenovapharma.com |

Structural Contribution of the Thalidomide (B1683933) Moiety in this compound

Retention of Cereblon Binding Specificity

The thalidomide portion of the molecule serves as the ligand for the E3 ubiquitin ligase Cereblon (CRBN). nih.govrsc.org The interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide, which fits into a specific hydrophobic, tri-tryptophan pocket on the CRBN protein. researchgate.netresearchgate.net The phthalimide (B116566) portion of thalidomide is more exposed to the solvent, making it the ideal location for attaching the linker without disrupting the crucial binding interactions with CRBN. researchgate.net In this compound, the PEG2 linker is attached at the 5-position of the phthalimide ring, a modification that has been shown to be compatible with retaining CRBN binding. researchgate.net

Stereochemical Considerations in Ligase Engagement

Thalidomide possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. researchgate.netbohrium.com This stereochemistry is of paramount importance for its biological activity. Biochemical and structural studies have consistently shown that the (S)-enantiomer binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. researchgate.netresearchgate.netbohrium.com Consequently, the (S)-enantiomer is significantly more potent at inducing the degradation of CRBN neosubstrates. nih.govbohrium.com Therefore, for a PROTAC to be effective, the thalidomide building block must possess the correct (S) stereochemistry to ensure robust engagement with the CRBN E3 ligase.

Table 2: Stereospecific Binding of Thalidomide Enantiomers to Cereblon (CRBN)

| Enantiomer | Relative Binding Affinity to CRBN | Biological Implication |

| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer researchgate.netbohrium.com | Primarily responsible for CRBN-dependent effects, including neosubstrate degradation. nih.govresearchgate.net |

| (R)-Thalidomide | Weaker binding researchgate.netbohrium.com | Significantly less potent in mediating CRBN-dependent activities. bohrium.com |

Functional Significance of the Polyethylene (B3416737) Glycol (PEG2) Linker in this compound

Role in Spacing and Molecular Orientation

The linker's length and flexibility are critical for enabling the formation of a productive ternary complex. axispharm.comexplorationpub.com If the linker is too short, steric clashes may prevent the PROTAC from binding to both the target protein and the E3 ligase simultaneously. explorationpub.com If it is too long, the two proteins may not be brought into close enough proximity for efficient ubiquitination to occur. explorationpub.com The two-unit polyethylene glycol (PEG2) linker in this compound provides a specific, flexible span that helps correctly orient the bound proteins, thereby stabilizing the ternary complex and facilitating the transfer of ubiquitin. axispharm.comnih.gov

Influence on Compound Hydrophilicity and Solubility in Biological Systems

Table 3: Comparison of Common PROTAC Linker Properties

| Linker Type | Key Properties | Advantages |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, synthetically accessible axispharm.com | Improves water solubility, enhances compatibility with biological systems, allows for easy length modulation. axispharm.com |

| Alkyl Chain | Hydrophobic, flexible | Synthetically accessible, chemically stable. |

| Rigid (e.g., Piperazine/Piperidine) | Less flexible, can be polar explorationpub.comnih.gov | Can improve pharmacokinetic properties by reducing conformational freedom. nih.gov |

The Strategic Role of the Terminal Hydroxyl (-OH) Group as a Conjugation Handle

The terminal hydroxyl group of this compound is a key functional moiety that enables the modular assembly of PROTACs. Its strategic importance lies in its ability to be chemically modified and linked to a diverse array of target protein ligands, thereby completing the heterobifunctional structure of the final PROTAC molecule.

Versatility in Covalent Linkage to Target Protein Ligands

The primary alcohol of the PEG2 linker offers considerable versatility in forming stable covalent bonds with various functional groups present on a target protein ligand. This flexibility allows for the creation of a wide range of PROTACs from a single, readily available building block. The most common and well-established linkages formed from a terminal hydroxyl group in this context are ester and ether bonds.

Ester Linkage: The hydroxyl group can readily react with a carboxylic acid on a target protein ligand to form a stable ester bond. This is one of the most common strategies due to the prevalence of carboxylic acid functionalities in drug molecules or the relative ease of their introduction.

Ether Linkage: Formation of an ether linkage provides a more metabolically stable connection compared to an ester. This can be achieved through reactions such as the Williamson ether synthesis or the Mitsunobu reaction, where the hydroxyl group acts as a nucleophile attacking an electrophilic carbon on the target protein ligand.

The choice of linkage can significantly impact the physicochemical properties and biological activity of the resulting PROTAC. sigmaaldrich.com The flexibility of the PEG linker, combined with the reactivity of the terminal hydroxyl group, allows for systematic modifications to optimize the orientation and distance between the E3 ligase and the target protein, which is crucial for efficient ternary complex formation and subsequent protein degradation. biochempeg.comnih.gov

Table 1: Potential Covalent Linkages with this compound

| Linkage Type | Reacting Functional Group on Target Protein Ligand | Resulting Covalent Bond | Key Features |

|---|---|---|---|

| Ester | Carboxylic Acid | -C(=O)O- | Common, reliable formation |

| Ether | Alkyl Halide, Phenol (B47542) | -O- | Increased metabolic stability |

| Carbonate | Chloroformate | -OC(=O)O- | Can serve as a cleavable linker |

| Urethane | Isocyanate | -OC(=O)NH- | Introduces hydrogen bonding capabilities |

Chemical Reactivity and Synthetic Strategies for PROTAC Assembly

The hydroxyl group of this compound, being a primary alcohol, exhibits predictable and reliable reactivity, allowing for a range of synthetic strategies to be employed for PROTAC assembly. The choice of strategy often depends on the functional groups present on the target protein ligand and the desired stability of the final PROtac molecule.

Direct Condensation Reactions:

Esterification: The most direct method for forming an ester linkage is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, for complex molecules like PROTACs, milder and more controlled methods are preferred. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to facilitate the reaction between the hydroxyl group of this compound and a carboxylic acid on the target protein ligand under mild conditions. lumiprobe.com

Activation of the Hydroxyl Group:

In many cases, the hydroxyl group is first "activated" to make it a better leaving group, thereby facilitating nucleophilic substitution by a functional group on the target protein ligand.

Mitsunobu Reaction: This is a powerful and versatile method for forming ether, ester, and other linkages. sigmaaldrich.com In this reaction, the hydroxyl group of this compound is activated in situ by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a reactive oxyphosphonium salt, which is then readily displaced by a nucleophile on the target protein ligand, such as a phenol or a carboxylic acid. A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in the PEG linker.

Conversion to a Sulfonate Ester: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. masterorganicchemistry.comntu.ac.uk These sulfonate esters are excellent leaving groups and can be readily displaced by a variety of nucleophiles on the target protein ligand, such as amines, thiols, or phenoxides, to form the desired covalent bond. This two-step approach provides a robust and often high-yielding method for PROTAC synthesis.

Click Chemistry:

While the hydroxyl group itself is not a "clickable" functional group, it can be readily converted into one. For instance, it can be transformed into an azide (B81097) or an alkyne, which can then participate in highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This strategy is particularly useful for the modular and rapid synthesis of PROTAC libraries. nih.gov

Table 2: Representative Synthetic Strategies for PROTAC Assembly

| Strategy | Reagents | Resulting Linkage | Key Considerations |

|---|---|---|---|

| Esterification (Coupling) | Carboxylic Acid, EDC, DMAP | Ester | Mild conditions, good for sensitive substrates. |

| Mitsunobu Reaction | Phenol/Carboxylic Acid, PPh3, DEAD/DIAD | Ether/Ester | Versatile, proceeds with inversion of configuration (if applicable). |

| Sulfonate Ester Formation & Substitution | 1. TsCl/MsCl, Pyridine; 2. Nucleophile (e.g., R-NH2, R-SH) | Amine, Thioether | Two-step process, good for a wide range of nucleophiles. |

| Conversion to Azide & Click Chemistry | 1. DPPA, DBU; 2. Alkyne-functionalized ligand, Cu(I) | Triazole | High efficiency and specificity, modular. |

The empirical nature of PROTAC design often necessitates the synthesis and evaluation of a library of related compounds to identify the optimal linker length, composition, and attachment points for a given target. sigmaaldrich.com The versatility and well-understood reactivity of the terminal hydroxyl group in this compound make it an invaluable tool in this iterative process, enabling the systematic exploration of the chemical space to develop potent and selective protein degraders.

Synthetic Methodologies and Chemical Derivatization of Thalidomide 5 O Peg2 Oh

Synthetic Routes for Thalidomide (B1683933) Core Modification at the 5'-Position

The foundational step in the synthesis of Thalidomide-5'-O-PEG2-OH is the regioselective introduction of a hydroxyl group onto the 5-position of the phthalimide (B116566) ring of the thalidomide molecule. This functional group is the attachment point for the PEG linker.

While human cytochrome P450 enzymes are known to metabolize thalidomide to 5-hydroxythalidomide (B1239145), chemical synthesis offers a more controlled and scalable route for producing this key intermediate. nih.govnih.govembopress.org A common synthetic approach commences with a substituted phthalic anhydride (B1165640). The process typically involves the nitration of the phthalic anhydride, followed by the reduction of the nitro group to an amine. Subsequent diazotization of the amine and hydrolysis of the diazonium salt yields the hydroxyl group. The final step is the condensation of the resulting 5-hydroxyphthalic anhydride with the appropriate glutarimide (B196013) precursor to construct the final 5-hydroxythalidomide core.

| Starting Material | Key Intermediates | Reagents and Conditions | Final Product |

|---|---|---|---|

| 4-Nitrophthalic Anhydride | 4-Aminophthalic Anhydride, 5-Hydroxyphthalic Anhydride | 1. Reduction (e.g., H₂, Pd/C) 2. Diazotization (e.g., NaNO₂, HCl) 3. Hydrolysis (e.g., H₂O, heat) | 5-Hydroxythalidomide |

| Thalidomide | - | Cytochrome P450 Enzymes | 5-Hydroxythalidomide |

PEGylation Strategies for Linker Attachment

Following the synthesis of 5-hydroxythalidomide, the diethylene glycol (PEG2) linker is appended to the 5-hydroxyl group via an ether linkage.

Ether Formation Mechanisms for O-PEG2 Linkage

The formation of the ether bond is a critical step and can be achieved through well-established synthetic protocols. The Williamson ether synthesis is a frequently employed method. masterorganicchemistry.comkhanacademy.org This reaction proceeds via an SN2 mechanism where the hydroxyl group of 5-hydroxythalidomide is deprotonated by a base to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from an electrophilic PEG2 derivative, such as a tosylated or halogenated diethylene glycol.

An alternative and often milder approach is the Mitsunobu reaction . elsevierpure.comwikipedia.orgnih.gov This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of 5-hydroxythalidomide for nucleophilic attack by diethylene glycol. wikipedia.org The preparation of a suitable electrophilic PEG2 linker, for instance, 2-(2-hydroxyethoxy)ethyl tosylate, can be achieved through the selective tosylation of one of the hydroxyl groups of diethylene glycol. chembk.com

| Reaction | Reactants | Reagents | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 5-Hydroxythalidomide, Halogenated or Tosylated PEG2 | Base (e.g., NaH, K₂CO₃) | An SN2 reaction that requires pre-activation of the PEG linker. masterorganicchemistry.com |

| Mitsunobu Reaction | 5-Hydroxythalidomide, Diethylene Glycol | PPh₃, DEAD or DIAD | Proceeds under mild conditions with in-situ activation of the alcohol. elsevierpure.comwikipedia.org |

Control of Linker Length and Heterogeneity

To ensure the synthesis of a discrete and well-defined this compound molecule, it is imperative to use a monodisperse PEG2 reagent. The use of polydisperse PEG mixtures would result in a heterogeneous mixture of products with varying linker lengths, which can complicate purification and biological evaluation. Therefore, commercially available and structurally defined PEG2 derivatives, such as 2-(2-chloroethoxy)ethanol (B196239) or custom-synthesized 2-(2-hydroxyethoxy)ethyl tosylate, are employed to maintain control over the linker length. google.com

Functional Group Interconversion and Further Derivatization from this compound

The terminal hydroxyl group of this compound is a versatile functional handle that allows for further chemical modifications, enabling its conjugation to a diverse range of protein-targeting ligands. The most common derivatizations involve the conversion of this hydroxyl group into either an amine or a carboxylic acid.

Conversion to Amine-Functionalized Derivatives

The transformation of the terminal hydroxyl group into a primary amine is a crucial step for creating a nucleophilic site for subsequent amide bond formation. This conversion is typically accomplished through a multi-step sequence:

Activation of the Hydroxyl Group: The terminal alcohol is first converted into a good leaving group, commonly through mesylation or tosylation.

Nucleophilic Substitution with Azide (B81097): The activated intermediate is then treated with an azide source, such as sodium azide, to introduce the azide functionality.

Reduction of the Azide: Finally, the azide group is reduced to the desired primary amine. This can be achieved through various methods, including the Staudinger reaction using triphenylphosphine and water, or by catalytic hydrogenation.

This synthetic sequence yields the versatile Thalidomide-5'-O-PEG2-amine. broadpharm.comtenovapharma.comruixibiotech.com

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Activation | This compound | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Base (e.g., Et₃N) | Thalidomide-5'-O-PEG2-OMs or -OTs |

| 2. Azidation | Thalidomide-5'-O-PEG2-OMs or -OTs | Sodium Azide (NaN₃) | Thalidomide-5'-O-PEG2-azide broadpharm.com |

| 3. Reduction | Thalidomide-5'-O-PEG2-azide | PPh₃, H₂O (Staudinger) or H₂, Pd/C | Thalidomide-5'-O-PEG2-amine broadpharm.comtenovapharma.com |

Conversion to Carboxylic Acid-Functionalized Derivatives

To introduce a carboxylic acid terminus for conjugation with amine-containing ligands, the primary alcohol of this compound is oxidized. A two-step oxidation protocol is often favored to ensure high yields and minimize the formation of byproducts. nih.govacsgcipr.orgresearchgate.net

Partial Oxidation to an Aldehyde: The primary alcohol is first carefully oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation.

Oxidation of the Aldehyde to a Carboxylic Acid: The resulting aldehyde is then further oxidized to the carboxylic acid. This can be accomplished using a variety of reagents, with the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂), being a common and efficient method.

This process affords Thalidomide-5'-O-PEG2-carboxylic acid, which can be readily activated, for example as an N-hydroxysuccinimide (NHS) ester, for efficient coupling reactions. lumiprobe.commedkoo.combroadpharm.combroadpharm.com

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Oxidation | This compound | TEMPO/NaOCl or PCC | Thalidomide-5'-O-PEG2-aldehyde |

| 2. Oxidation | Thalidomide-5'-O-PEG2-aldehyde | NaClO₂, NaH₂PO₄ | Thalidomide-5'-O-PEG2-carboxylic acid lumiprobe.commedkoo.com |

Synthesis of Activated Esters (e.g., NHS esters) for Bioconjugation

The conversion of this compound to its corresponding NHS ester, Thalidomide-O-PEG2-NHS ester, is a key chemical derivatization that enables its use as a tool in chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). bpsbioscience.combroadpharm.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The thalidomide moiety of the compound acts as a ligand for the Cereblon (CRBN) E3 ligase. bpsbioscience.com

The synthesis of the NHS ester proceeds via the activation of the terminal carboxylic acid of this compound. This is typically achieved using a coupling agent in the presence of N-hydroxysuccinimide (NHS).

General Reaction Scheme:

This compound + NHS → (in the presence of a coupling agent) → Thalidomide-O-PEG2-NHS ester + byproducts

Detailed Research Findings

The synthesis of Thalidomide-O-PEG2-NHS ester involves a standard esterification procedure using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS).

A typical laboratory-scale synthesis protocol would involve the following steps:

Reactant Preparation: this compound is dissolved in a suitable anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). broadpharm.combroadpharm.com An equimolar amount or a slight excess of N-hydroxysuccinimide (NHS) is added to the solution.

Coupling Agent Addition: A solution of EDC hydrochloride, typically 1.2 to 1.5 molar equivalents, is added to the reaction mixture. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl released from the EDC hydrochloride and to facilitate the reaction. broadpharm.com

Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight. broadpharm.comlumiprobe.com The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product. broadpharm.com

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., dilute HCl) to remove unreacted base and any basic byproducts, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure Thalidomide-O-PEG2-NHS ester. broadpharm.com

The resulting Thalidomide-O-PEG2-NHS ester is a white to off-white solid. bpsbioscience.com It is soluble in organic solvents such as DMSO, DMF, and DCM. broadpharm.com Due to the hydrolytic instability of the NHS ester, the compound should be stored at low temperatures (e.g., -20°C) under anhydrous conditions to prevent degradation. bpsbioscience.combroadpharm.com

Bioconjugation

The synthesized Thalidomide-O-PEG2-NHS ester is now "activated" for bioconjugation. The NHS ester is a good leaving group, and the ester carbonyl is susceptible to nucleophilic attack by primary amines, which are readily available on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group). broadpharm.com

The bioconjugation reaction is typically carried out in a buffer at a slightly alkaline pH (7.2-8.5) to ensure that the primary amines on the protein are deprotonated and thus nucleophilic. broadpharm.comlumiprobe.com A solution of the Thalidomide-O-PEG2-NHS ester in a water-miscible organic solvent like DMSO or DMF is added to the protein solution in the reaction buffer. The reaction is allowed to proceed for a specific period, after which the unreacted NHS ester and byproducts are removed by methods such as dialysis or size-exclusion chromatography. broadpharm.comlumiprobe.com

The resulting conjugate links the thalidomide moiety to the protein of interest via the PEG spacer, a critical step in the assembly of functional PROTACs.

Preclinical Research and Mechanistic Investigations of Thalidomide 5 O Peg2 Oh Derived Protacs

In Vitro Biochemical and Biophysical Characterization

A thorough in vitro evaluation is the foundational step in understanding the mechanism of action of any new PROTAC.

Quantitative Assessment of E3 Ligase-Degrader Affinity

The binding affinity of the PROTAC for the E3 ligase is a critical parameter. For a Thalidomide-5'-O-PEG2-OH-derived PROTAC, this would involve measuring its affinity for CRBN. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays would be employed to determine the dissociation constant (Kd). A strong affinity is generally desired to ensure efficient recruitment of the E3 ligase. Quantitative mass spectrometry-based assays can also be utilized to measure the levels of CRBN and its substrates, providing insights into the impact of degrader binding. nih.gov

Ternary Complex Formation Analysis (CRBN-PROTAC-Target)

The formation of a stable and cooperative ternary complex is the cornerstone of PROTAC efficacy. The cooperativity (alpha value) of this complex, which is the measure of how the binding of one protein to the PROTAC affects the binding of the second protein, is a key determinant of degradation efficiency. nih.gov Biophysical methods like SPR, ITC, and Förster Resonance Energy Transfer (FRET) are used to study the formation and stability of the CRBN-PROTAC-Target complex. These studies provide insights into the stoichiometry and cooperativity of the interactions.

Ubiquitination Assays for Target Protein Marking

To confirm that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system, in vitro ubiquitination assays are performed. These assays typically involve incubating the purified target protein, the E3 ligase complex (CRBN), the PROTAC, ubiquitin, and the necessary enzymes (E1 and E2). The ubiquitination of the target protein is then detected by western blotting, looking for the characteristic laddering pattern of polyubiquitinated protein. This confirms that the PROTAC is effectively promoting the marking of the target protein for degradation. nih.gov

Cellular Pharmacological and Biological Studies

Following in vitro characterization, the activity of the PROTAC is assessed in a more biologically relevant cellular context.

Evaluation of Target Protein Degradation Efficacy in Cell Lines

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within cancer cell lines. This is typically assessed by treating various cell lines with the this compound-derived PROTAC at different concentrations and for different durations. The levels of the target protein are then measured using techniques like western blotting or quantitative mass spectrometry. Key parameters determined from these experiments are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). For instance, a study on SHP2 degraders identified a highly efficient compound with a DC50 of 6.02 nM. nih.gov The specificity of the PROTAC is also evaluated by measuring the levels of off-target proteins.

While the framework for preclinical evaluation of a this compound-derived PROTAC is well-established within the field of targeted protein degradation, the absence of specific published data for this particular linker-ligand combination underscores its status as a research tool awaiting broader application and characterization.

Dose-Response and Time-Course Profiling of Degradation

The characterization of a PROTAC's efficacy begins with a detailed analysis of its ability to induce the degradation of the target protein in a concentration- and time-dependent manner. In preclinical settings, this is a critical step to establish the potency and kinetics of the degrader molecule.

Researchers have synthesized and evaluated a series of thalidomide-based heterobifunctional molecules for their ability to degrade specific proteins of interest. For instance, in the development of SHP2 degraders, a series of compounds were created with varying linker lengths and compositions. One such degrader, identified as 11(ZB-S-29), demonstrated a high efficiency in degrading the SHP2 protein with a DC50 value of 6.02 nM. nih.govnih.gov The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein.

The time-course of degradation is another essential parameter. Studies have shown that PROTAC-mediated depletion of a target protein, such as FKBP12, can have a sustained effect, with the depletion lasting for about a week after a single treatment in animal models. nih.gov This long-lasting effect is a significant advantage of PROTAC technology.

Below is a representative data table illustrating the dose-response of various thalidomide-based PROTACs on their respective targets.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) |

| 11(ZB-S-29) | SHP2 | MV4;11 | 6.02 nih.govnih.gov |

| ARV-825 | BET bromodomains | Potent explorationpub.com | |

| d-BET1 | BET bromodomains | Potent explorationpub.com | |

| BTK PROTACs | BTK | Ramos | 1-40 explorationpub.com |

Proteomic Approaches for Off-Target Degradation Assessment

A significant challenge in the development of PROTACs is ensuring their specificity and minimizing off-target effects, where the molecule unintentionally degrades proteins other than the intended target. Mass spectrometry-based proteomic methods are powerful tools for assessing off-target degradation. nih.gov These techniques allow for the global analysis of protein levels in cells treated with a PROTAC, providing a comprehensive view of its specificity.

Studies have revealed that some pomalidomide-based PROTACs can induce the degradation of several zinc-finger (ZF) proteins. nih.gov This has led to the development of high-throughput platforms to screen for off-target degradation and to design PROTACs with improved selectivity. nih.gov For example, modifications at the C5 position of the phthalimide (B116566) ring of pomalidomide (B1683931) have been shown to reduce the degradation of off-target ZF proteins. nih.gov

The following table summarizes findings from a proteomic screen of pomalidomide-based PROTACs, highlighting the potential for off-target effects.

| PROTAC | Off-Target Proteins Degraded |

| Pomalidomide-based PROTACs | Various Zinc-Finger (ZF) proteins nih.gov |

Investigation of Downstream Cellular Pathway Modulation

By degrading a target protein, a PROTAC can modulate the cellular pathways in which that protein is involved. This is a key aspect of their therapeutic potential. For example, the degradation of SHP2, a non-receptor tyrosine phosphatase, can indirectly inhibit oncogenic signaling cascades such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. nih.govresearchgate.net

Similarly, PROTACs have been developed to target and degrade EGFR, which in turn can inhibit downstream pathways like RAS and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. researchgate.net The ability to modulate these critical pathways underscores the potential of thalidomide-based PROTACs as therapeutic agents, particularly in oncology.

Analysis of Protein-Protein Interactions in Live Cells

The mechanism of action of a PROTAC relies on its ability to induce a ternary complex between the target protein and the E3 ligase. The formation and stability of this complex are crucial for efficient protein degradation. Techniques such as NanoBRET assays are used to quantify the formation of this ternary complex in live cells. nih.gov

These assays can provide valuable insights into the structure-activity relationship of PROTACs, helping to optimize the linker length and composition for improved ternary complex formation and, consequently, more potent degradation of the target protein.

In Vivo Preclinical Efficacy Studies and Pharmacodynamic Biomarker Identification

The evaluation of a PROTAC's efficacy in a living organism is a critical step in its preclinical development. This involves selecting appropriate animal models and identifying biomarkers to monitor the drug's effect.

Selection and Justification of Relevant Animal Models for Disease Areas

The choice of animal model is crucial for assessing the therapeutic potential of a PROTAC. For cancer therapies, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. nih.gov These models allow for the evaluation of the PROTAC's ability to inhibit tumor growth in a live animal. The efficacy of PROTACs has been investigated in both small and large animal models, including mice, pigs, and rhesus monkeys. nih.gov

Quantification of Target Protein Degradation in Tissues and Organs

A key aspect of in vivo studies is to confirm that the PROTAC is reaching its target tissue and effectively degrading the protein of interest. This can be achieved by analyzing tissue samples from treated animals using techniques like western blotting. nih.gov Studies have shown that oral administration of a PROTAC can lead to the depletion of the target protein in most organs and tissues, with the notable exception of the brain, which is protected by the blood-brain barrier. nih.gov

The identification of pharmacodynamic biomarkers is also essential for monitoring the activity of the PROTAC in vivo. These biomarkers can be the level of the target protein itself or a downstream marker that is affected by the degradation of the target. For example, in the context of cancer therapy, tumor regression can serve as a key pharmacodynamic endpoint. nih.gov

Measurement of Downstream Biological Effects Resulting from Target Degradation

The primary mechanism of action of a PROTAC is the degradation of its target protein. The direct consequence of this degradation is the modulation of downstream cellular pathways that are regulated by the target protein. In preclinical research involving this compound-derived PROTACs, a crucial step is to quantify these downstream biological effects to understand the functional consequences of target protein removal.

Following the confirmation of target degradation, researchers typically investigate a range of cellular processes that are known to be influenced by the target protein. For instance, if the target protein is a kinase involved in a signaling cascade, studies will focus on the phosphorylation status of its downstream substrates. A significant reduction in the phosphorylation of these substrates would indicate the successful disruption of the signaling pathway.

Another common area of investigation is the impact on gene transcription. Many targeted proteins are transcription factors or are involved in regulating their activity. Therefore, the degradation of such a target would be expected to alter the expression levels of specific genes. Techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq) are employed to measure these changes in gene expression.

Furthermore, the downstream effects on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression are often assessed. If the target protein is involved in cell survival or proliferation, its degradation is anticipated to induce apoptosis or cause cell cycle arrest. These effects are typically measured using techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle or to quantify apoptotic cell populations.

The following interactive data table provides a representative example of the types of downstream biological effects that could be observed for a hypothetical PROTAC derived from this compound targeting a protein such as Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling.

Table 1: Illustrative Downstream Biological Effects of a Hypothetical this compound-BTK PROTAC

| Biological Effect | Assay | Cell Line | Result |

| Inhibition of Downstream Signaling | Western Blot | TMD8 (Lymphoma) | Decreased phosphorylation of PLCγ2 (a direct BTK substrate) |

| Modulation of Gene Expression | qPCR | Ramos (Burkitt's Lymphoma) | Downregulation of NF-κB target genes (e.g., CCL3, CCL4) |

| Induction of Apoptosis | Annexin V Staining (Flow Cytometry) | Jeko-1 (Mantle Cell Lymphoma) | Increased percentage of apoptotic cells |

| Cell Cycle Arrest | Propidium Iodide Staining (Flow Cytometry) | REC-1 (Mantle Cell Lymphoma) | Accumulation of cells in the G1 phase of the cell cycle |

This table is for illustrative purposes only and represents typical findings for BTK-targeting PROTACs. Specific data for a PROTAC derived from this compound would depend on the specific target and experimental conditions.

Correlation between Degradation and Phenotypic Outcomes in Preclinical Models

A critical aspect of preclinical PROTAC research is to establish a clear link between the degradation of the target protein and the observed phenotypic outcomes, such as the inhibition of cancer cell proliferation or tumor growth in animal models. This correlation provides strong evidence that the therapeutic effects of the PROTAC are indeed due to its intended mechanism of action.

In cell-based assays, a dose-response relationship is typically established, where increasing concentrations of the this compound-derived PROTAC are shown to lead to a greater extent of target protein degradation. This degradation should then correlate with a more pronounced phenotypic effect, such as a decrease in cell viability or an increase in apoptosis.

For in vivo studies, preclinical models such as xenografts, where human cancer cells are implanted into immunodeficient mice, are commonly used. nih.govjcancer.org Animals bearing these tumors are treated with the PROTAC, and tumor growth is monitored over time. At the end of the study, tumors are often excised and analyzed to confirm target protein degradation. A strong correlation would be demonstrated if the tumors from the PROTAC-treated animals show both significant growth inhibition and a marked reduction in the levels of the target protein compared to tumors from vehicle-treated control animals.

The following interactive data table illustrates how the correlation between target degradation and phenotypic outcomes might be presented for a hypothetical this compound-derived PROTAC targeting a protein like the Bromodomain-containing protein 4 (BRD4), which is a key regulator of oncogene expression.

Table 2: Illustrative Correlation Between BRD4 Degradation and Phenotypic Outcomes with a Hypothetical this compound-BRD4 PROTAC

| Preclinical Model | Measurement | Endpoint | Result | Correlation |

| MV-4-11 (Acute Myeloid Leukemia) Cell Line | Western Blot & Cell Viability Assay | BRD4 Protein Levels & IC50 | Concentration-dependent decrease in BRD4 levels correlates with decreased cell viability | Strong |

| RS4;11 (Acute Lymphoblastic Leukemia) Cell Line | Western Blot & c-Myc Expression | BRD4 Protein Levels & c-Myc mRNA | Degradation of BRD4 leads to a significant reduction in the expression of the oncogene c-Myc | Strong |

| MV-4-11 Xenograft Model | Tumor Volume & Immunohistochemistry | Tumor Growth Inhibition & BRD4 Staining | Significant tumor growth inhibition in treated mice corresponds to reduced BRD4 protein levels in tumor tissue | Strong |

| Patient-Derived Xenograft (PDX) Model | Survival Analysis & Western Blot | Increased Overall Survival & Target Degradation | Extended survival in the treatment group is associated with sustained degradation of the target protein in the tumors | Strong |

This table is for illustrative purposes only and represents typical findings for BRD4-targeting PROTACs. Specific data for a PROTAC derived from this compound would depend on the specific target and experimental conditions.

Advanced Research Directions and Future Perspectives for Thalidomide 5 O Peg2 Oh Based Protacs

Rational Design Strategies for Enhanced Degradation Efficacy and Selectivity

The effectiveness of a PROTAC is intimately tied to its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. Researchers are increasingly employing rational design strategies to optimize these parameters.

Computational Modeling and Structural Biology: In silico modeling plays a pivotal role in predicting the optimal linker length and composition for achieving a productive ternary complex. nih.gov By analyzing the crystal structures of both the target protein and the E3 ligase, researchers can design linkers that facilitate favorable protein-protein interactions. nih.gov This approach helps to move beyond the traditional "trial and error" method of linker design. explorationpub.com

Linker Optimization: The linker itself is a critical determinant of a PROTAC's properties. Varying the length and rigidity of the PEG chain in Thalidomide-5'-O-PEG2-OH can significantly impact degradation efficacy and selectivity. explorationpub.com For instance, even a single ethylene (B1197577) glycol unit extension can abolish the degradation of one target while preserving activity against another. explorationpub.com Furthermore, the atomic composition of the linker matters; replacing a simple alkyl chain with PEG units has been shown to inhibit PROTAC activity in some cases, highlighting the nuanced role of the linker's chemical properties. explorationpub.com

Targeted Selectivity: Rational design can also impart isoform-selective degradation among highly homologous protein families. By exploiting subtle structural differences on the protein surface, PROTACs can be designed to selectively degrade one protein over others, a feat that is challenging for traditional inhibitors. explorationpub.com

| Design Strategy | Key Objective | Relevant Findings |

| Computational Modeling | Predict optimal linker geometry for stable ternary complex formation. | In silico modeling of the ternary complex can guide linker design. nih.gov |

| Linker Length Optimization | Achieve selective degradation of target proteins. | A single ethylene glycol unit extension can abolish HER2 degradation while maintaining EGFR degradation. explorationpub.com |

| Linker Composition | Enhance degradation potency. | Replacing alkyl linkers with PEG units can sometimes inhibit PROTAC activity, indicating the importance of linker chemistry. explorationpub.com |

| Isoform Selectivity | Degrade specific protein isoforms within a family. | PROTACs can achieve selectivity for degrading specific BET bromodomain proteins. explorationpub.com |

Exploration of Alternative E3 Ligases for Broader Target Scope

While Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933) and its derivatives, has been the workhorse for many PROTACs, the human proteome contains over 600 E3 ligases. acs.org Exploring this vast repertoire offers the potential to expand the scope of targetable proteins and overcome potential resistance mechanisms.

The majority of current PROTACs in development utilize either CRBN or von Hippel-Lindau (VHL) as the E3 ligase. nih.gov However, research is expanding to include other E3 ligases such as MDM2, cIAP, RNF114, RNF4, DCAF16, and KEAP1. nih.govwisc.edu The choice of E3 ligase can be crucial, as their expression levels can vary across different cell types and tissues, offering an avenue for tissue-selective protein degradation.

The development of new ligands for these alternative E3 ligases is a key area of research. Fragment-based screening and the use of covalent binders are emerging as powerful strategies to identify novel E3 ligase ligands. nih.gov

Development of Next-Generation Thalidomide-Derived Ligase Binders with Improved Profiles

Despite the success of thalidomide-based PROTACs, there are ongoing efforts to develop next-generation binders with improved properties. A significant challenge with traditional thalidomide analogs is their instability, including rapid racemization and hydrolysis. wisc.edu The (S)-enantiomer is considerably more potent than the (R)-enantiomer, and maintaining the desired stereochemistry is crucial. wisc.edu

To address these issues, researchers are exploring modifications to the thalidomide scaffold. One approach involves replacing the chiral center with an achiral structure. Phenyl dihydrouracil (B119008) (PDHU) ligands have emerged as promising achiral CRBN binders with improved stability and comparable binding affinity to lenalidomide (B1683929). wisc.edu Another strategy involves the development of phenyl glutarimides, which also exhibit enhanced hydrolytic stability. researchgate.net

These next-generation binders aim to provide greater stability, predictable pharmacology, and potentially altered substrate specificity, further refining the therapeutic potential of CRBN-based PROTACs.

Combinatorial Approaches with Other Therapeutic Modalities

To enhance anti-cancer efficacy and overcome resistance, researchers are exploring the combination of thalidomide-based PROTACs with other therapeutic modalities. This strategy is based on the premise that targeting multiple, non-overlapping pathways can lead to synergistic effects.

Preclinical studies have shown promise for combining PROTACs with:

Chemotherapy: A dual PROTAC targeting both BCL-XL and BCL-2 has been developed to mitigate chemotherapy-induced senescence in acute myeloid leukemia. nih.gov

Immunotherapy: The degradation of specific proteins by PROTACs can potentially enhance the efficacy of immune checkpoint inhibitors.

Targeted Inhibitors: Combining a PROTAC with a small molecule inhibitor that targets a different protein in the same oncogenic pathway can be a powerful strategy.

Clinical trials are underway to evaluate the safety and efficacy of these combination therapies. For example, CC-122 (avadomide), a thalidomide derivative, is being tested alone and in combination with other agents in various clinical trials.

| Combination Strategy | Rationale | Example |

| PROTAC + Chemotherapy | Overcome chemotherapy-induced resistance mechanisms. | Dual BCL-XL/BCL-2 PROTAC to combat senescence in AML. nih.gov |

| PROTAC + Immunotherapy | Enhance anti-tumor immune response. | Preclinical data for a BCL6 degrader PROTAC shows synergistic anti-tumor effects in combination therapies. oncozine.com |

| PROTAC + Targeted Inhibitor | Target multiple nodes in an oncogenic pathway. | Combining a SHP2 degrader with other signaling inhibitors. nih.gov |

Development of Novel Analytical Tools and Methodologies for PROTAC Characterization and Optimization

The complex mechanism of action of PROTACs necessitates the development of sophisticated analytical tools to characterize their behavior and guide their optimization.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a cornerstone for the structural characterization of PROTACs and their degradation products. acs.orgnih.gov Techniques like collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), and ultraviolet photodissociation (UVPD) provide detailed fragmentation patterns for confident structural elucidation. acs.orgnih.gov

Live-Cell Assays: Bioluminescence-based techniques, such as HiBiT and NanoBRET, enable the real-time monitoring of protein degradation kinetics in living cells. biocompare.com These assays are highly sensitive and suitable for high-throughput screening. Fluorescence-based methods like time-resolved fluorescence energy transfer (TR-FRET) and fluorescence polarization (FP) are used to assess binary and ternary complex formation. biocompare.com

Proximity-Dependent Biotinylation (BioID): The ProtacID method, based on BioID, allows for the identification of PROTAC-proximal proteins in living cells. biorxiv.org This technique can validate degradation targets and identify non-productive interactions, providing crucial insights into a PROTAC's specificity. biorxiv.org

| Analytical Tool | Application | Key Advantage |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization of PROTACs and their metabolites. | Provides detailed fragmentation for confident structure elucidation. acs.orgnih.gov |

| Bioluminescence/Fluorescence Assays | Real-time monitoring of protein degradation and complex formation in live cells. | High-throughput and sensitive for kinetic studies. biocompare.com |

| ProtacID (BioID-based) | Identification of PROTAC-proximal proteins in living cells. | Validates targets and identifies off-target interactions. biorxiv.org |

| Simple Western™ | Automated quantification of protein degradation. | High reproducibility for generating dose-response curves. biocompare.com |

Addressing Potential Mechanisms of Resistance to PROTAC-Mediated Degradation

As with any targeted therapy, the development of resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to PROTACs is crucial for developing strategies to overcome it.

Mutations and Downregulation of E3 Ligase Components: A primary mechanism of acquired resistance to CRBN-based PROTACs is the genetic alteration of the E3 ligase machinery. nih.gov This can include mutations in the CRBN gene or the downregulation of CRBN protein expression. ashpublications.orgaacrjournals.org Loss of CRBN expression has been observed in multiple myeloma cells resistant to immunomodulatory drugs (IMiDs). ashpublications.orgaacrjournals.org

Competition for E3 Ligase Binding: Increased expression of other proteins that can bind to CRBN can lead to competition and diminish the degradation of the intended target. ashpublications.org

Strategies to Overcome Resistance:

Switching E3 Ligase: Utilizing a PROTAC that recruits a different E3 ligase (e.g., VHL) can be effective in cells that have developed resistance to a CRBN-based PROTAC. nih.gov

Combination Therapies: As discussed earlier, combining PROTACs with other agents can target resistance pathways.

Development of More Potent Binders: Next-generation ligase binders with higher affinity may be able to overcome resistance mediated by reduced E3 ligase expression.

The ongoing research into these advanced areas will undoubtedly pave the way for the development of more effective, selective, and durable PROTAC therapies based on the versatile this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.